3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid
Description
Historical Context and Discovery Timeline
The synthesis of this compound emerged from advancements in heterocyclic chemistry during the late 20th century, particularly in the modification of benzoic acid scaffolds for enhanced reactivity. While its exact discovery date remains unspecified, its structural relatives, such as 3,5-dichlorobenzoic acid (PubChem CID 5811), were well-characterized by the 1970s. The introduction of the carbamothioylamino group represents a more recent innovation, likely developed in the 2000s alongside growing interest in thiourea derivatives for pharmaceutical applications.
Key milestones include:
- Core benzoic acid derivatization : Early work on dichlorobenzoic acids established methods for introducing chloro groups at the 3- and 5-positions.
- Fluorobenzoyl integration : The 2-fluorobenzoyl moiety, a common pharmacophore, was incorporated to modulate electronic properties and binding affinity.
- Carbamothioylamino addition : This group’s introduction, as seen in analogs like CID 3282687, aimed to enhance hydrogen-bonding capacity and metabolic stability.
Structural Classification Within Benzoic Acid Derivatives
This compound belongs to a subclass of multisubstituted benzoic acids characterized by:
This compound’s architecture places it within a niche group of N-acylthiourea benzoic acids, distinguished by the simultaneous presence of halogens (Cl, F) and a thiourea-linked benzoyl group. The planar benzoic acid core facilitates π-π stacking interactions, while the carbamothioylamino bridge ($$-\text{NH}-\text{C}(=\text{S})-\text{NH}-$$) introduces conformational flexibility.
Significance of Halogen Substitution Patterns
Halogenation at specific positions critically influences the compound’s electronic and steric profile:
3,5-Dichloro substitution :
- Chlorine’s electronegativity ($$ \chi = 3.0 $$) withdraws electron density via inductive effects, stabilizing the carboxylate anion ($$ \text{-COO}^- $$) and enhancing solubility in polar solvents.
- The meta (3,5) arrangement minimizes steric clashes between chloro groups, as demonstrated in crystallographic studies of 3,5-dichlorobenzoic acid.
2-Fluorobenzoyl group :
- Fluorine ($$ \chi = 4.0 $$) exerts strong ortho-directing effects, polarizing the benzoyl ring and creating a dipole moment that favors interactions with hydrophobic protein pockets.
- Comparative studies with non-fluorinated analogs (e.g., CID 3282687) show that fluorine’s small atomic radius avoids steric hindrance while improving metabolic resistance.
The synergistic effects of these substitutions are evident in the compound’s speculated bioactivity. For instance, the dichloro-carboxylic acid motif is associated with antimicrobial properties in related structures, while the fluorobenzoyl-thiourea segment may contribute to kinase inhibition, as observed in CID 802046.
This structural analysis underscores how deliberate halogen placement transforms a simple benzoic acid into a multifunctional scaffold with tailored physicochemical properties. Subsequent research directions could explore isosteric replacements (e.g., bromine for chlorine) to further optimize activity profiles.
Properties
CAS No. |
535976-72-8 |
|---|---|
Molecular Formula |
C15H9Cl2FN2O3S |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
3,5-dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Cl2FN2O3S/c16-7-5-9(14(22)23)12(10(17)6-7)19-15(24)20-13(21)8-3-1-2-4-11(8)18/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChI Key |
BVHAKGHOMVMLAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Chlorination of Benzonitrile or Anthranilic Acid
- Benzonitrile is chlorinated under controlled conditions to introduce chlorine atoms at the 3 and 5 positions.
- Alternatively, anthranilic acid can be chlorinated using hydrochloric acid and hydrogen peroxide, followed by diazotization and catalytic reactions involving copper sulfate to yield 3,5-dichlorobenzoic acid.
- The crude product is purified by recrystallization from toluene or other solvents to obtain high-purity 3,5-dichlorobenzoic acid.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Notes |
|---|---|---|---|
| Chlorination of benzonitrile | HCl, H2O2, CuSO4 catalyst | 28–30 | 4 hours reaction time |
| Diazotization | NaNO2 aqueous solution | 0–5 | Dropwise addition, 2 hours |
| Recrystallization | Toluene | 20–25 | Filtration and drying |
This method yields 3,5-dichlorobenzoic acid with good purity suitable for further transformations.
Formation of 3,5-Dichlorobenzoyl Chloride
- The 3,5-dichlorobenzoic acid is converted to its acid chloride derivative using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
- This step is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
- The acid chloride is a reactive intermediate essential for subsequent coupling reactions.
Synthesis of the Carbamothioylamino Intermediate
- The 3,5-dichlorobenzoyl chloride reacts with an isothiocyanate or thiourea derivative to form the carbamothioylamino moiety.
- This reaction is generally performed in anhydrous conditions, often in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- The reaction temperature is maintained between 0 °C and room temperature to control the reaction rate and avoid side products.
- The product is isolated by precipitation or extraction and purified by recrystallization or chromatography.
Introduction of the 2-Fluorobenzoyl Group
- The carbamothioylamino intermediate is then acylated with 2-fluorobenzoyl chloride to introduce the 2-fluorobenzoyl group.
- This acylation is catalyzed by bases such as triethylamine or pyridine to neutralize the released HCl.
- The reaction is typically carried out at 0–25 °C to ensure selectivity and high yield.
- The final product is purified by recrystallization or chromatographic techniques to obtain 3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid with high purity.
Industrial Scale Considerations
- For large-scale production, continuous flow reactors are employed to optimize reaction times, yields, and minimize by-products.
- Process parameters such as molar ratios, temperature control, and solvent choice are optimized to enhance efficiency.
- The use of aluminum chloride or other Lewis acid catalysts may be incorporated in acylation steps to improve selectivity.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Temperature (°C) | Key Notes |
|---|---|---|---|---|
| 1 | Synthesis of 3,5-dichlorobenzoic acid | Chlorination of benzonitrile or anthranilic acid with HCl, H2O2, CuSO4 | 28–30 | Diazotization and recrystallization required |
| 2 | Conversion to 3,5-dichlorobenzoyl chloride | Thionyl chloride or oxalyl chloride, reflux in inert solvent | Reflux (~70°C) | Acid chloride intermediate |
| 3 | Formation of carbamothioylamino intermediate | Reaction with isothiocyanate or thiourea in THF/DMF | 0–25 | Anhydrous conditions |
| 4 | Acylation with 2-fluorobenzoyl chloride | 2-fluorobenzoyl chloride, base catalyst (e.g., triethylamine) | 0–25 | Final product formation |
| 5 | Purification | Recrystallization or chromatography | Ambient | High purity product |
Research Findings and Optimization Notes
- The presence of electron-withdrawing chlorine and fluorine substituents influences the reactivity and regioselectivity of acylation and substitution reactions.
- Controlling reaction temperature and stoichiometry is critical to minimize side reactions such as over-chlorination or polymerization.
- The use of catalysts like aluminum chloride enhances acylation efficiency but requires careful quenching to avoid decomposition.
- Purification steps are essential to remove unreacted starting materials and side products, ensuring the compound's suitability for biological testing.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-{[(2-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3,5-Dichloro-2-{[(2-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-{[(2-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to a broader class of substituted benzoic acids. Key structural analogs and their differences include:
Key Observations :
- The thiourea linkage introduces hydrogen-bonding capability, which may influence binding to biological targets (e.g., enzymes or receptors) compared to simpler amides or esters .
Physicochemical Properties
Data from analogous compounds suggest trends in solubility, acidity, and stability:
Key Findings :
- Extraction efficiency in membrane systems (e.g., emulsion liquid membranes) is likely higher than acetic acid or phenol due to greater hydrophobicity, as seen with halogenated aromatics .
Pharmacological and Industrial Relevance
While direct data on the target compound’s bioactivity are absent, insights from similar compounds suggest:
- Antimicrobial Potential: Chlorinated benzoic acids and thiourea derivatives often exhibit antimicrobial activity. The fluorobenzoyl group may enhance metabolic stability .
- Chromatographic Behavior: Substituted benzoic acids show predictable retention in HPLC based on pKa and substituent effects. The target compound’s retention time would likely fall between phthalic acid and simpler monoprotic acids .
Biological Activity
3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid (CAS No. 535976-72-8) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with multiple functional groups, including dichloro and fluorobenzoyl moieties, which may contribute to its reactivity and biological efficacy. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : C15H9Cl2FN2O3S
- Molecular Weight : Approximately 387.2 g/mol
Structural Characteristics
The compound comprises a benzoic acid core with the following substitutions:
- Dichloro groups at the 3 and 5 positions.
- A fluorobenzoyl group attached via a carbamothioylamino linkage.
Synthesis
The synthesis typically involves multi-step processes, starting from 3,5-dichlorobenzoyl chloride and proceeding through reactions with isothiocyanates to yield the final product. Optimizations for industrial applications may include the use of continuous flow reactors to enhance yield and reduce by-products.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Case Studies
- Study on Bacterial Inhibition :
- A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Fungal Activity :
- Another investigation reported its effectiveness against Candida albicans, suggesting potential applications in treating fungal infections.
Anticancer Properties
The compound has shown promise as an anticancer agent, particularly through its interactions with anti-apoptotic proteins within cancer cells.
The biological activity is hypothesized to stem from its ability to bind selectively to Bcl-2 family proteins, which are critical regulators of apoptosis in cancer cells. By inhibiting these proteins, the compound may promote apoptosis in tumor cells that rely on these survival signals.
Relevant Research Findings
- Binding Affinity Studies :
- Cell Line Studies :
- Further studies indicated that treatment with this compound resulted in significant apoptosis in cancer cell lines dependent on Mcl-1 for survival.
Comparative Analysis with Similar Compounds
The following table summarizes structural analogs and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid | C15H9Cl3N2O3S | Additional chlorine atom |
| 4-Chlorobenzoic Acid | C7H6ClO2 | Simpler structure without multiple substitutions |
| 3-(Carbamothioylamino)benzoic Acid | C9H8N2OS | Lacks halogen substitutions but retains similar core structure |
This comparison highlights the unique combination of halogenated substituents in this compound that may enhance its biological activities compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,5-dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid and its derivatives?
- Methodology :
- Step 1 : Start with halogenated benzoic acid precursors (e.g., 3,5-dichloro-4-hydroxybenzoic acid ). Introduce the carbamothioylamino group via nucleophilic substitution using thiourea derivatives under reflux in ethanol with catalytic HCl.
- Step 2 : Couple the intermediate with 2-fluorobenzoyl chloride in anhydrous DMF using a Schlenk line to prevent hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis .
Q. How can the solubility of this compound be optimized for in vitro assays?
- Methodology :
- Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound. For aqueous buffers, employ cyclodextrin-based solubilizing agents (e.g., sulfobutyl ether-β-cyclodextrin) at physiological pH.
- Validate solubility via dynamic light scattering (DLS) to detect aggregation and UV-Vis spectroscopy for concentration quantification .
Q. What analytical techniques are critical for structural characterization?
- Key Techniques :
- X-ray crystallography : Use SHELX software for refining crystal structures. Crystallize the compound via slow evaporation in acetonitrile/water (3:1).
- NMR : Assign peaks using - HSQC and HMBC for carbamothioylamino linkage confirmation (DMSO-d6, 400 MHz).
- Mass spectrometry : High-resolution ESI-MS in negative ion mode to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved for this compound?
- Methodology :
- Perform variable-temperature NMR to assess dynamic effects (e.g., restricted rotation of the carbamothioylamino group).
- Compare experimental XRD bond lengths/angles with DFT-optimized structures (using Gaussian 16 with B3LYP/6-31G* basis set).
- Cross-validate with IR spectroscopy to identify hydrogen-bonding interactions affecting tautomeric equilibria .
Q. What strategies mitigate decomposition during multi-step synthesis?
- Optimization Framework :
- Use a multi-objective experimental design (MOED) to balance yield and stability. Screen protective groups (e.g., tert-butyloxycarbonyl for amino groups) during intermediate steps.
- Implement in-line FTIR for real-time monitoring of reactive intermediates.
- Store intermediates under inert gas (argon) at -20°C with molecular sieves to prevent hydrolysis .
Q. How can bioactivity contradictions (e.g., enzyme inhibition vs. cytotoxicity) be systematically analyzed?
- Approach :
- Conduct dose-response assays (IC vs. CC) across multiple cell lines (e.g., HEK293, HepG2). Use a Hill slope model to differentiate target-specific vs. off-target effects.
- Pair with molecular docking (AutoDock Vina) to assess binding affinity to purported targets (e.g., cyclooxygenase-2) vs. non-target proteins (e.g., albumin) .
Q. What in silico tools predict metabolic stability of fluorinated/chlorinated derivatives?
- Workflow :
- Use ADMET Predictor (Simulations Plus) to estimate phase I/II metabolism. Prioritize derivatives with low CYP3A4/2D6 affinity.
- Validate predictions via microsomal stability assays (human liver microsomes, NADPH regeneration system). Correlate half-life (t) with computed logP and topological polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
